molecular formula C8H5Cl2N B13702830 3-(Dichloromethyl)benzonitrile

3-(Dichloromethyl)benzonitrile

Cat. No.: B13702830
M. Wt: 186.03 g/mol
InChI Key: FFISZUWGEVCWDO-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzonitrile, where a dichloromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dichloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dichloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to remove impurities and achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

3-(Dichloromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Dichloromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichloromethyl group can participate in covalent bonding or non-covalent interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzonitrile: Similar structure but with one chlorine atom.

    4-(Chloromethyl)benzonitrile: Chloromethyl group attached at the para position.

    4-(Dichloromethyl)benzonitrile: Dichloromethyl group attached at the para position.

Uniqueness

3-(Dichloromethyl)benzonitrile is unique due to the specific positioning of the dichloromethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positioning can result in different chemical and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

3-(dichloromethyl)benzonitrile

InChI

InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H

InChI Key

FFISZUWGEVCWDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)Cl)C#N

Origin of Product

United States

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